molecular formula C16H19BrN2O2 B1400318 tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1234685-60-9

tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B1400318
CAS RN: 1234685-60-9
M. Wt: 351.24 g/mol
InChI Key: MRQKNQKVVBOWKU-UHFFFAOYSA-N
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Description

“tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a chemical compound . It is an indole derivative, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

The synthesis of the key intermediate of “tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” was achieved using commercially available 4-bromophenylhydrazine hydrochloride and N-tert-butoxycarbonyl-4-piperidone as starting materials based on Fischer Indolizations .


Molecular Structure Analysis

The molecular structure of this compound is related to the indole ring system, which is a prevalent moiety present in selected alkaloids . More detailed information about its molecular structure can be obtained through techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Molecular Docking Studies

Molecular docking studies have been performed with this compound to elucidate the binding mode of compounds in the tyrosine kinase ligand binding region . This helps in understanding the interaction of the compound with its target, which is crucial in drug design.

Biological Activity Studies

The compound has been used in biological activity studies . The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives . These derivatives have been evaluated for their antiproliferative activity, providing valuable insights into the structure-activity relationship .

Molecular Dynamics Simulations

Molecular dynamics simulations have been performed to evaluate the binding stabilities between the synthesized compounds and their receptors . This helps in predicting the behavior of the compound in a biological system.

Commercial Availability

The compound is commercially available and can be purchased for research purposes . This makes it accessible for researchers around the world to conduct further studies on its potential applications.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives have been reported to show a broad range of biological properties, suggesting that they may interact with their targets in a variety of ways .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The introduction of a tert-butyl group into some heterocycles has been reported to substantially enhance their biological activity . This suggests that the tert-butyl group in this compound could potentially improve its bioavailability.

Result of Action

The compound has been reported to show moderate to excellent antiproliferative activity against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines were inhibited in a dose-dependent manner, and the cytolytic activity was markedly inhibited at the same time .

Action Environment

The introduction of a tert-butyl group into organic molecules has been reported to increase their lipophilicity, which is very important for passage through the extraordinary thick and light cell wall . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors such as the lipid content of the cell wall.

properties

IUPAC Name

tert-butyl 8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQKNQKVVBOWKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
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tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Reactant of Route 6
tert-Butyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

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